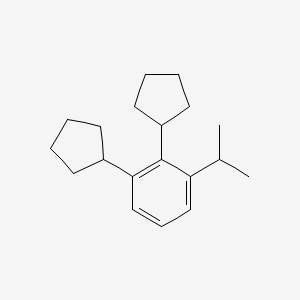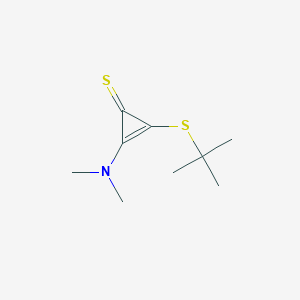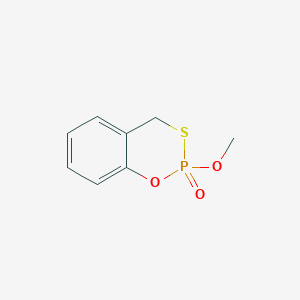![molecular formula C31H29NO2P+ B14491388 Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- CAS No. 65273-52-1](/img/structure/B14491388.png)
Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- is a complex organic compound belonging to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The specific structure of this compound includes a 1,3-dioxo-2H-isoindoline moiety, which is a derivative of phthalic anhydride, and three 4-methylphenyl groups attached to the phosphorus atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- typically involves the reaction of tris(4-methylphenyl)phosphine with a suitable alkylating agent that introduces the 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The 4-methylphenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
科学研究应用
Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
相似化合物的比较
Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)- can be compared with other phosphonium salts and phthalimide derivatives:
Phosphonium Salts: Similar compounds include tetraphenylphosphonium chloride and triphenylphosphine. These compounds share the phosphonium core but differ in their substituents, leading to variations in reactivity and applications.
Phthalimide Derivatives: Compounds such as N-bromophthalimide and N-chlorophthalimide are structurally related but have different functional groups, affecting their chemical behavior and uses.
属性
CAS 编号 |
65273-52-1 |
|---|---|
分子式 |
C31H29NO2P+ |
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)ethyl-tris(4-methylphenyl)phosphanium |
InChI |
InChI=1S/C31H29NO2P/c1-22-8-14-25(15-9-22)35(26-16-10-23(2)11-17-26,27-18-12-24(3)13-19-27)21-20-32-30(33)28-6-4-5-7-29(28)31(32)34/h4-19H,20-21H2,1-3H3/q+1 |
InChI 键 |
YZZFUQPCDUMLIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


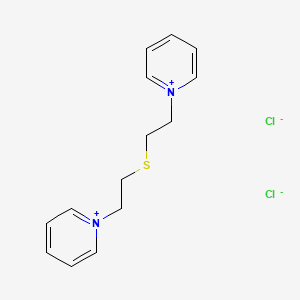
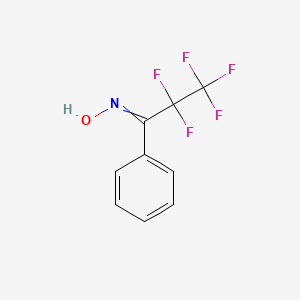

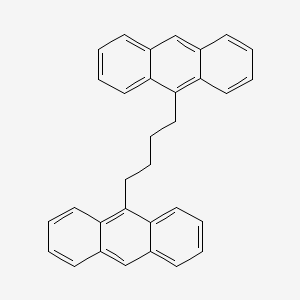
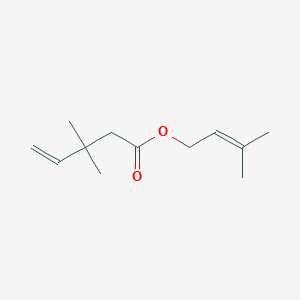



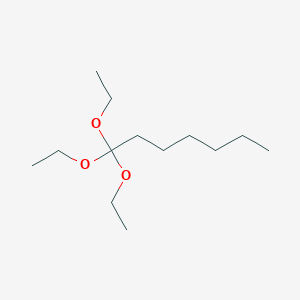
![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)
